methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate
Description
Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate is a synthetic organic compound featuring a benzodioxole moiety linked via a methylene bridge to an amino group at the C3 position of a methyl butanoate ester. The benzodioxol group (2H-1,3-benzodioxol-5-yl) is a bicyclic structure known for its electron-rich aromatic system, which often enhances binding affinity in bioactive molecules. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., benzodioxol-containing ketones, aldehydes, and esters) offer insights for comparison .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(5-13(15)16-2)14-7-10-3-4-11-12(6-10)18-8-17-11/h3-4,6,9,14H,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXUHBOGEKSZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis begins with 3,4-methylenedioxyphenyl acetone, a precursor amenable to chiral reduction. This ketone undergoes enantioselective reduction to yield (S)-α-methyl-1,3-benzodioxole-5-ethanol, establishing the stereochemical foundation. Subsequent steps involve:
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Pictet-Spengler Cyclization : Reaction with p-nitrobenzaldehyde forms a dihydrobenzopyran intermediate.
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Oxidation : Sodium hydroxide and dimethyl sulfoxide (DMSO) oxidize the pyran to a hemiketal.
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Hydrazone Formation : Acetic hydrazide introduces the nitrogen moiety under acidic reflux.
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Intramolecular Alkylation : Methanesulfonyl chloride and triethylamine facilitate ring closure to the benzodiazepine scaffold.
Chiral Reduction
The initial reduction employs sodium borohydride or biocatalysts to achieve >95% enantiomeric excess (EE). Temperature control (0–5°C) prevents racemization, while aqueous workup isolates the alcohol in 85–90% yield.
Pictet-Spengler Cyclization
Heating with p-nitrobenzaldehyde in toluene under Dean-Stark conditions removes water, driving the reaction to completion. This step achieves 95% conversion, forming 7,8-dihydro-7-methyl-5-(4-nitrophenyl)-5H-1,3-dioxolo-benzo[b]pyran.
Oxidation to Hemiketal
Aerobic oxidation with NaOH/DMSO at 45°C generates the hemiketal intermediate. Catalytic air flow ensures consistent yields of 87–93%.
Hydrazone Formation and Alkylation
Refluxing with acetic hydrazide in HCl-doped toluene produces the hydrazone, which undergoes methanesulfonylation at −5°C. Intramolecular alkylation with sodium hydride closes the diazepine ring, yielding the final product at 80–95% potency.
Purification and Isolation Techniques
| Step | Method | Solvent System | Yield | Purity |
|---|---|---|---|---|
| Chiral Reduction | Resin Adsorption | Acetone/Water | 85–90% | 95% EE |
| Hemiketal Isolation | Precipitation | Hexane/Methylene Chloride | 87–93% | 99% |
| Final Product | Crystallization | Isopropanol | 80–95% | 99% |
Post-reaction mixtures are purified via resin adsorption (Amberlite® XAD-16), eluting with acetone to recover intermediates. Crystallization from isopropanol removes residual impurities, enhancing enantiomeric purity.
Critical Analysis of Methodologies
Stereochemical Control
Early chiral reduction ensures high EE, avoiding costly resolutions later. Biocatalytic methods may further improve sustainability.
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Features of Methyl 3-{[(2H-1,3-Benzodioxol-5-yl)methyl]amino}butanoate and Analogs
Key Observations:
Functional Group Diversity :
- The target compound’s ester and amine groups contrast with the ketone-amine combination in and the aldehyde in . Esters (as in the target and ) are hydrolytically labile, whereas ketones () are more stable, affecting their reactivity in drug design.
- The benzimidazole core in introduces aromatic nitrogen heterocycles, which often enhance pharmacological activity compared to benzodioxol systems.
Substituent Effects: The 2H-1,3-benzodioxol-5-yl group is common in fragrances and bioactive molecules due to its lipophilicity and π-electron density . Its placement on a methylene bridge in the target compound may improve solubility compared to direct attachment (e.g., ).
Synthetic Pathways :
- Reductive amination (used in with NaBH₃CN) could theoretically apply to the target compound’s synthesis.
- Benzodioxol-containing precursors (e.g., 3-methylpropanal in ) might serve as intermediates, though specific routes are speculative.
Pharmacological Potential:
- Benzodioxol Derivatives: Compounds like 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one () may share bioactivity with the target compound, such as CNS modulation (e.g., MAO inhibition) or antimicrobial effects, though explicit data are lacking.
- Benzimidazole Analogs: The ethyl butanoate derivative in highlights applications in metal-catalyzed C–H functionalization, suggesting the target compound’s utility in catalysis or polymer chemistry.
Industrial Relevance:
- The target’s ester group could enhance volatility or stability in such formulations.
Biological Activity
Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate is a compound characterized by its unique structural features, including a benzodioxole ring and a butanoate ester . This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHNO
- Molar Mass : 239.25 g/mol
- CAS Number : 1155159-50-4
Synthesis
The synthesis of this compound typically involves the reaction of 3-aminobutanoic acid with 2H-1,3-benzodioxole-5-carbaldehyde . The process is conducted under controlled temperature and pH conditions, utilizing catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The final product is often purified through recrystallization or chromatography methods.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzodioxole moiety is known to modulate the activity of various enzymes and receptors. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.
- Receptor Interaction : The compound has shown potential in altering receptor signaling pathways, which could impact neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Entactogen Properties : Research on MDMA-like compounds indicates that they exhibit unique behavioral activities distinct from traditional hallucinogens and stimulants. The presence of the benzodioxole structure may contribute to these effects .
- Antitumor Activity : Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could possess similar properties.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antitumor effects | Enzyme inhibition leading to apoptosis |
| (+)-MBDB | Entactogen-like effects | Presynaptic serotonergic mechanisms |
| MDMA | Stimulant and entactogen properties | Modulation of serotonergic systems |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate, and what reagents are typically employed?
- Methodology : Synthesis often involves multi-step reactions, starting with functionalization of the benzodioxole moiety. For example, coupling the benzodioxol-5-ylmethylamine derivative with methyl 3-aminobutanoate under acidic or basic conditions. Reagents like lithium aluminum hydride (reduction) or alkyl halides (substitution) are common for modifying intermediates .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Optimize pH and temperature to avoid side reactions (e.g., ester hydrolysis) .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?
- Methodology :
- 1H-NMR : Identify protons on the benzodioxole ring (δ 6.7–6.9 ppm, aromatic), the methyleneamino group (δ 2.5–3.5 ppm), and the ester methyl group (δ 3.7–3.9 ppm) .
- IR : Confirm ester carbonyl (∼1740 cm⁻¹) and amine N-H stretches (∼3300 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodology : Perform accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH for 4 weeks). Analyze degradation products via HPLC. Solubility can be tested in DMSO, ethanol, and aqueous buffers (pH 1–12) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., fluorescence quenching) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-reference with structural analogs to isolate activity-contributing moieties .
Q. How can process optimization improve yield in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, reaction time).
- Membrane Separation : Implement nanofiltration or crystallization techniques for purification, reducing solvent waste .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
